![molecular formula C13H16N2O3S B14499682 [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione CAS No. 64568-29-2](/img/structure/B14499682.png)
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione is a chemical compound with the molecular formula C13H16N2O3S It is characterized by the presence of a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a nitrophenyl group attached to a methanethione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione typically involves the reaction of 2,6-dimethylmorpholine with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and purity, and may include additional steps such as purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-aminophenyl)methanethione.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-aminophenyl)methanethione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Mécanisme D'action
The mechanism of action of [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes .
Comparaison Avec Des Composés Similaires
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione can be compared with other similar compounds, such as:
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-aminophenyl)methanethione: This compound is formed by the reduction of the nitro group to an amino group and may exhibit different biological activities.
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-methylsulfanylphenyl)methanethione: This compound has a methylsulfanyl group instead of a nitro group and may have different chemical reactivity and applications.
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-chlorophenyl)methanethione: The presence of a chloro group can influence the compound’s properties and its interactions with other molecules.
Propriétés
Numéro CAS |
64568-29-2 |
|---|---|
Formule moléculaire |
C13H16N2O3S |
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione |
InChI |
InChI=1S/C13H16N2O3S/c1-9-7-14(8-10(2)18-9)13(19)11-3-5-12(6-4-11)15(16)17/h3-6,9-10H,7-8H2,1-2H3/t9-,10-/m0/s1 |
Clé InChI |
OTWDABUDFHHNRI-UWVGGRQHSA-N |
SMILES isomérique |
C[C@H]1CN(C[C@@H](O1)C)C(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC1CN(CC(O1)C)C(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


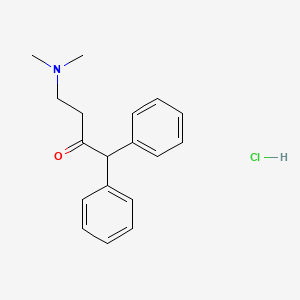


![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)
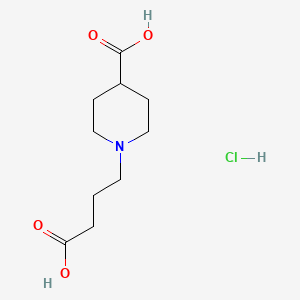
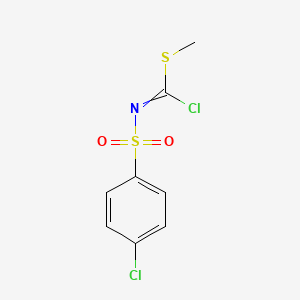

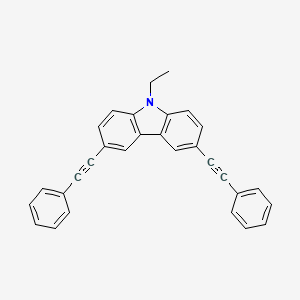
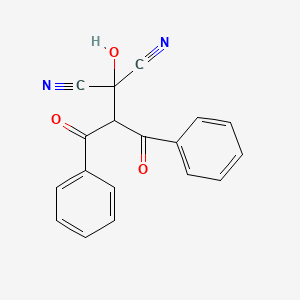
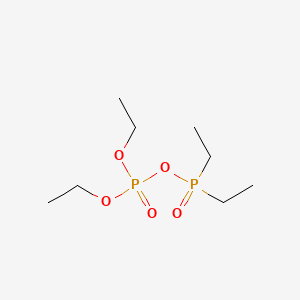
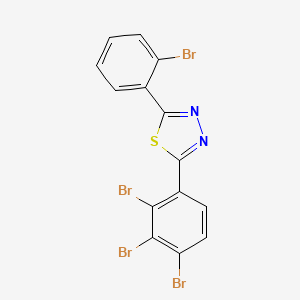
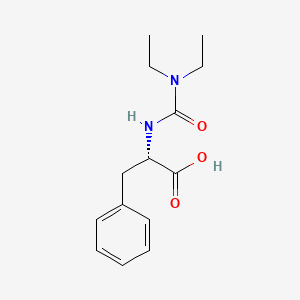
![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)

